molecular formula C10H10ClN3S B2931061 3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole CAS No. 449747-59-5

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole

Cat. No.: B2931061
CAS No.: 449747-59-5
M. Wt: 239.72
InChI Key: SPAVORJAMPDWCB-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-chlorobenzylthio group attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.

Scientific Research Applications

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its activity against certain bacterial and fungal pathogens.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound and how to handle it safely. While an SDS for this specific compound was not found, similar compounds such as 2-Chlorobenzyl chloride have SDS available .

Mechanism of Action

Target of Action

The primary target of the compound “3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole” is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .

Mode of Action

It’s known that benzylic halides, such as the 2-chlorobenzyl group in this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound may interact with its target through a similar mechanism.

Biochemical Pathways

Given its anti-helicobacter pylori activity , it can be inferred that it likely interferes with the biochemical pathways essential for the survival and proliferation of this bacterium.

Pharmacokinetics

It’s known that the compound exhibits strong anti-helicobacter pylori activity at concentrations of 8–32 μg/disc , suggesting that it has good bioavailability.

Result of Action

The compound exhibits strong anti-Helicobacter pylori activity, with an average inhibition zone greater than 20 mm at concentrations of 8–32 μg/disc . This suggests that the compound effectively inhibits the growth and proliferation of Helicobacter pylori.

Action Environment

The action environment of this compound is likely the stomach, given that Helicobacter pylori is known to grow and multiply in this organ’s harsh and highly acidic conditions Its strong anti-helicobacter pylori activity suggests that it is stable and effective in the stomach’s acidic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 5-methyl-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the triazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Amines, thiols, sodium hydroxide, DMF or DMSO as solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated triazole derivatives, modified triazole rings.

    Substitution: Amino-substituted triazoles, thio-substituted triazoles.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chlorobenzyl)thio)-5-methyl-1,3,4-thiadiazole
  • 3-((2-chlorobenzyl)thio)-4H-1,2,4-triazole
  • 5-((2-chlorobenzyl)thio)-1,2,4-triazole

Uniqueness

3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzylthio group enhances its reactivity and potential for various applications compared to other similar compounds.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-7-12-10(14-13-7)15-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAVORJAMPDWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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